Dodecyl chloroformate

Prodrug Design Surfactant Synthesis Lipophilicity

Dodecyl chloroformate (CAS 24460-74-0), also known as lauryl chloroformate, is a long-chain aliphatic chloroformate ester with the molecular formula C₁₃H₂₅ClO₂ and a molecular weight of 248.79 g/mol. It appears as a colorless to pale yellow clear liquid at 20°C with a density of 0.922 g/mL at 25°C, a boiling point of 168°C at 20 mmHg, and a refractive index of approximately 1.442.

Molecular Formula C13H25ClO2
Molecular Weight 248.79 g/mol
CAS No. 24460-74-0
Cat. No. B033643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl chloroformate
CAS24460-74-0
SynonymsLAURYL CHLOROFORMATE; DODECYL CHLOROFORMATE; CHLOROFORMIC ACID LAURYL ESTER; CHLOROFORMIC ACID DODECYL ESTER; N-DODECYLCHLOROFORMATE; LAURYL CHLOROFORMATE 98%; LAURYLCHLOPOFORMATE; Chloridocarbonic acid dodecyl ester
Molecular FormulaC13H25ClO2
Molecular Weight248.79 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)Cl
InChIInChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3
InChIKeyAFPOMDNRTZLRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl Chloroformate (CAS 24460-74-0): Scientific Selection and Procurement Baseline


Dodecyl chloroformate (CAS 24460-74-0), also known as lauryl chloroformate, is a long-chain aliphatic chloroformate ester with the molecular formula C₁₃H₂₅ClO₂ and a molecular weight of 248.79 g/mol [1]. It appears as a colorless to pale yellow clear liquid at 20°C with a density of 0.922 g/mL at 25°C, a boiling point of 168°C at 20 mmHg, and a refractive index of approximately 1.442 [2][3]. The compound is characterized by a reactive chloroformate group (-OCOCl) attached to a C12 alkyl chain, enabling nucleophilic substitution reactions with amines and alcohols to form carbamates and carbonates, respectively . It is sensitive to moisture, undergoing hydrolysis to form dodecanol and hydrochloric acid, necessitating storage under inert gas [4]. Primary applications include use as an acylating agent in organic synthesis, a pharmaceutical intermediate for modifying amino acids and peptides, and a derivatization reagent for analytical chemistry [5]. The compound exhibits surfactant properties due to its long hydrophobic alkyl chain, which influences its solubility in organic solvents and its behavior in biphasic reaction systems .

Dodecyl Chloroformate: Why Alkyl Chain Length Dictates Performance and Precludes Direct Substitution


Alkyl chloroformates are not interchangeable due to the profound influence of alkyl chain length on critical performance parameters, including hydrophobicity, reactivity, and physical state. The dodecyl (C12) chain in dodecyl chloroformate confers a calculated logP value of approximately 6.6, which is orders of magnitude higher than that of short-chain analogs like ethyl chloroformate [1][2]. This extreme hydrophobicity dictates its utility in applications requiring strong partitioning into organic phases or interaction with lipid membranes, such as the synthesis of lipophilic prodrugs or surfactants [3]. Substitution with a shorter-chain chloroformate would drastically alter the lipophilicity of the final product, compromising its intended biological or physicochemical function. Furthermore, while the reactive chloroformate moiety is chemically similar across the class, the steric bulk of the dodecyl chain can moderate reaction rates and influence the selectivity of acylation in sterically demanding environments [4]. Therefore, generic substitution based solely on the presence of the chloroformate functional group fails to account for these critical, chain-length-dependent properties that directly impact synthetic outcomes and final product performance.

Dodecyl Chloroformate (CAS 24460-74-0) Quantitative Differentiation Evidence Guide


Hydrophobicity (LogP) Differentiates Dodecyl Chloroformate from Shorter-Chain Analogs for Lipophilic Modifications

Dodecyl chloroformate possesses a calculated octanol-water partition coefficient (LogP) of 6.6, establishing it as a highly lipophilic reagent. This value is significantly higher than that of shorter-chain alkyl chloroformates commonly used in similar applications [1]. For comparison, the LogP of ethyl chloroformate is approximately 1.1 [2]. This five-order-of-magnitude difference in lipophilicity demonstrates that dodecyl chloroformate is uniquely suited for introducing a strong hydrophobic anchor into target molecules, a critical factor for modifying the pharmacokinetic properties of drug candidates or for synthesizing amphiphilic compounds .

Prodrug Design Surfactant Synthesis Lipophilicity Partition Coefficient

Purity Specification Thresholds (≥98%) Define a Premium Grade for Critical Synthesis

Commercially available dodecyl chloroformate is offered with distinct purity specifications that have direct implications for its use in synthesis. A high-purity grade, such as the 98% (by GC) specification, is available for applications requiring minimal side reactions and high yield of sensitive targets [1]. This contrasts with a standard technical grade which may be specified at >90.0% (GC) [2]. The choice between these grades represents a quantifiable procurement decision: the 98% grade offers a defined reduction in unknown impurities, which is critical for reproducible results in pharmaceutical intermediate synthesis where impurity profiles are tightly controlled.

Organic Synthesis Pharmaceutical Intermediate Purity Procurement Specification

Stability Profile: Long-Term Storage at Room Temperature Under Inert Gas Differentiates from More Labile Chloroformates

The stability profile of dodecyl chloroformate is characterized by its ability to be stored at room temperature (15°C or below, in a cool, dark place) when protected from moisture and under an inert gas (e.g., argon or nitrogen) [1]. This is a significant practical advantage over more labile chloroformates, such as some short-chain or aromatic derivatives, which often require refrigerated or frozen storage (e.g., -20°C) to prevent rapid decomposition [2]. This room-temperature storage capability simplifies logistics and reduces the energy costs associated with maintaining a cold chain for inventory.

Chemical Stability Storage Procurement Handling

Surfactant Properties Enable Applications Inaccessible to Non-Amphiphilic Chloroformates

The long C12 alkyl chain of dodecyl chloroformate imparts inherent surfactant properties, making it valuable as both a derivatization reagent and a building block for synthesizing surfactants and emulsifiers . While all alkyl chloroformates can acylate amines and alcohols, only those with sufficiently long alkyl chains (typically C8 or greater) exhibit significant surface activity. This dual functionality—serving as both a reactive group and a hydrophobic tail—is a quantifiable differentiator from shorter-chain analogs like methyl or ethyl chloroformate, which lack surfactant properties and are therefore unsuitable for applications requiring interfacial activity, such as in emulsion polymerization or the synthesis of self-assembling systems [1].

Surfactant Emulsifier Amphiphile Formulation

Differentiation from Branched-Chain Isomer: Linear n-Dodecyl Chloroformate Offers Predictable Steric Profile

Dodecyl chloroformate (CAS 24460-74-0) is specifically the linear n-dodecyl ester. A branched-chain isomer, 2-dodecyl chloroformate (CAS 152312-85-1), exists as a distinct chemical entity [1]. The linear isomer presents a less sterically hindered environment around the reactive chloroformate group compared to its branched counterpart, where the reactive center is adjacent to a secondary carbon [2]. This difference in steric bulk is a key structural determinant of reaction rate in nucleophilic substitutions, as the branched isomer would likely exhibit slower kinetics in reactions with bulky nucleophiles [3]. For applications requiring a consistent and predictable steric profile, the linear n-dodecyl chloroformate is the defined and preferred reagent.

Sterics Reactivity Isomer Structure-Activity Relationship

Dodecyl Chloroformate (CAS 24460-74-0): High-Value Research and Industrial Application Scenarios


Synthesis of Lipophilic Pharmaceutical Intermediates and Prodrugs

The high logP value of 6.6 makes dodecyl chloroformate the reagent of choice for introducing a long-chain hydrophobic moiety into drug candidates . This modification can enhance membrane permeability, alter tissue distribution, or create prodrugs with extended release profiles. For example, it is used to derivatize amino acids and peptides, forming dodecyl carbamates that exhibit increased lipophilicity and altered biological activity [1]. This application directly leverages the quantitative differentiation in hydrophobicity compared to shorter-chain chloroformates.

Development and Manufacture of Surfactants and Emulsifiers

The inherent surfactant properties of dodecyl chloroformate, stemming from its amphiphilic structure, make it a valuable building block for creating specialty surfactants . By reacting the chloroformate with hydrophilic polyols or amines, researchers can synthesize non-ionic surfactants with precisely controlled hydrophobic/hydrophilic balance for use in cosmetics, detergents, and industrial formulations [1]. This application is inaccessible to non-amphiphilic chloroformates and relies on the specific chain length for performance.

Derivatization Reagent for GC and HPLC Analysis of Polar Compounds

Dodecyl chloroformate is employed in analytical chemistry to derivatize polar, non-volatile compounds (such as amino acids and fatty acids), rendering them amenable to gas chromatography (GC) or improving their retention in reversed-phase HPLC . The long alkyl chain significantly increases the analyte's hydrophobicity, enhancing its separation and detection [1]. The established HPLC method for analyzing dodecyl chloroformate itself, using a Newcrom R1 column with acetonitrile/water/phosphoric acid, demonstrates its compatibility with standard analytical workflows [2].

Polymer and Material Science Modifications

In polymer chemistry, dodecyl chloroformate can be used to introduce dodecyl carbamate side chains, modifying the surface properties and hydrophobicity of polymer backbones . This is particularly relevant for creating polymer brushes, coatings, and functionalized surfaces where a long alkyl chain is desired to impart water repellency or to alter adhesion characteristics [1]. The specific chain length is crucial for achieving the desired material property, which cannot be replicated with shorter alkyl chloroformates.

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